
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy and methoxymethyl groups. This compound is part of the benzoquinone family, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethoxyphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the use of 2,6-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methoxymethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinones with various functional groups.
Scientific Research Applications
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases . The compound also modulates signaling pathways such as the Toll-like receptor 4 (TLR4) pathway, which plays a role in reducing inflammation and improving insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a methoxymethyl group.
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: Contains tert-butyl groups instead of methoxy and methoxymethyl groups.
2-Phenylcyclohexa-2,5-diene-1,4-dione: Substituted with a phenyl group.
Uniqueness
2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
104199-06-6 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-12-5-6-3-7(10)4-8(13-2)9(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
SOQPAAHSKAWHBQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)C=C(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


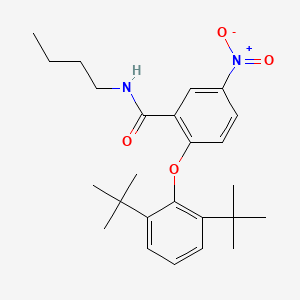

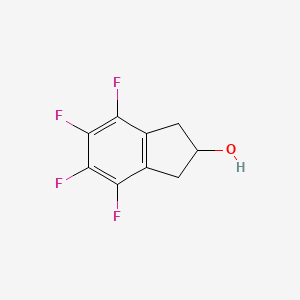
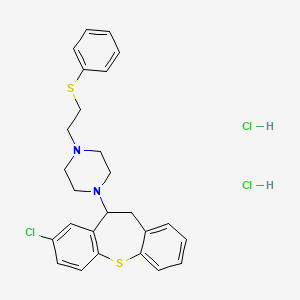
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
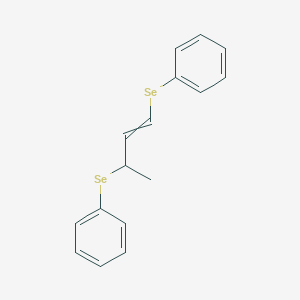
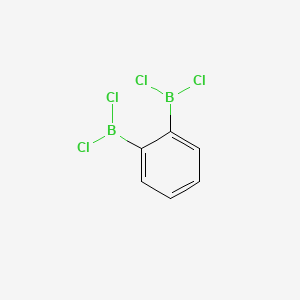
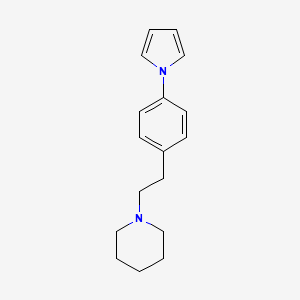
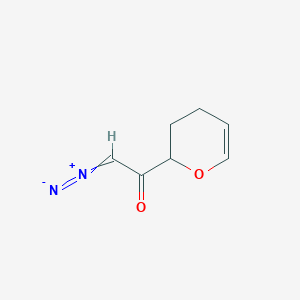
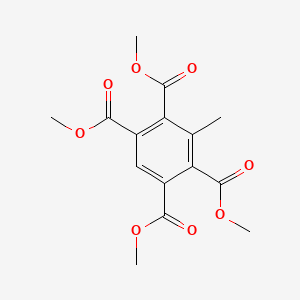
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
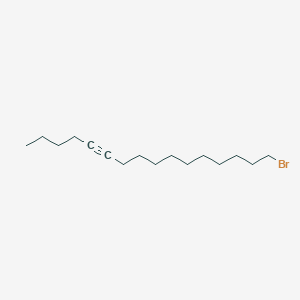
![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

